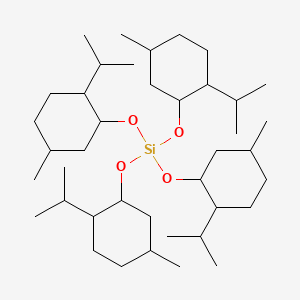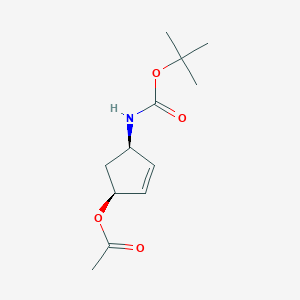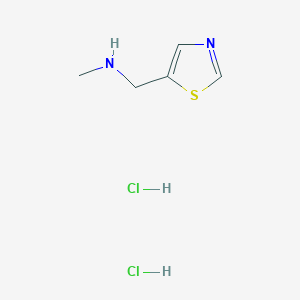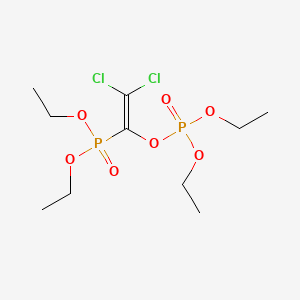
2-Chloro-N-hydroxyadenine
Vue d'ensemble
Description
2-Chloro-N-hydroxyadenine (Cl-HA) is a purine analog that has been widely used in scientific research due to its unique properties. It is a synthetic compound that has been found to have potential applications in the fields of biochemistry and pharmacology. Cl-HA is a potent inhibitor of adenosine deaminase, an enzyme that plays a crucial role in the metabolism of purine nucleotides.
Mécanisme D'action
2-Chloro-N-hydroxyadenine inhibits adenosine deaminase by binding to the active site of the enzyme. The binding of 2-Chloro-N-hydroxyadenine to the enzyme prevents the substrate (adenosine) from binding, thereby inhibiting the enzymatic activity. This results in an increase in the concentration of adenosine, which can activate adenosine receptors and elicit various physiological effects.
Biochemical and Physiological Effects:
2-Chloro-N-hydroxyadenine has been shown to have various biochemical and physiological effects. It has been found to increase the concentration of adenosine, which can activate adenosine receptors and elicit various physiological effects. Adenosine has been shown to have anti-inflammatory, anti-thrombotic, and cardioprotective effects. 2-Chloro-N-hydroxyadenine has also been shown to have immunomodulatory effects, including the inhibition of T-cell proliferation and the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-hydroxyadenine has several advantages for lab experiments. It is a potent inhibitor of adenosine deaminase, which makes it a useful tool for studying the role of adenosine in various biological processes. 2-Chloro-N-hydroxyadenine is also relatively stable and can be stored for extended periods without degradation. However, there are some limitations to the use of 2-Chloro-N-hydroxyadenine. It is a synthetic compound, which means that it may not accurately mimic the effects of endogenous adenosine. Additionally, 2-Chloro-N-hydroxyadenine has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
For the use of 2-Chloro-N-hydroxyadenine in scientific research include the study of its role in cancer and autoimmune diseases, as well as the development of more potent and selective inhibitors of adenosine deaminase.
Applications De Recherche Scientifique
2-Chloro-N-hydroxyadenine has been extensively used in scientific research due to its ability to inhibit adenosine deaminase. Adenosine deaminase is an enzyme that catalyzes the deamination of adenosine to inosine. Inhibition of adenosine deaminase leads to an increase in the concentration of adenosine, which has been shown to have various physiological effects. 2-Chloro-N-hydroxyadenine has been used as a tool to study the role of adenosine in various biological processes, including inflammation, immune response, and cardiovascular function.
Propriétés
IUPAC Name |
N-(2-chloro-7H-purin-6-yl)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5O/c6-5-9-3-2(7-1-8-3)4(10-5)11-12/h1,12H,(H2,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYQHURYSIGULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)Cl)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172679 | |
| Record name | Adenine, 2-chloro-N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-hydroxyadenine | |
CAS RN |
19152-67-1 | |
| Record name | Adenine, 2-chloro-N-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019152671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC529842 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Adenine, 2-chloro-N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B3367666.png)





![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-phenylphenyl)methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B3367723.png)


![5-[(4-Fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B3367740.png)
